octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide
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Description
Octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide is a type of thiazine derivative . Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They are known to be biologically active and play an important role in the treatment of various diseases .
Synthesis Analysis
Thiazine derivatives can be synthesized through various methods . For instance, one method involves the condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes .Molecular Structure Analysis
The molecular structure of octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide is complex, involving a heterocyclic framework . Heterocycles having sulfur or nitrogen atoms or both are common features present in the structures of most pharmaceutical and natural compounds .Future Directions
properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-benzo[d]thiazine 2,2-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)6-8-4-2-1-3-7(8)5-9-12/h7-9H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASCEXGVDUUFJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CS(=O)(=O)NCC2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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